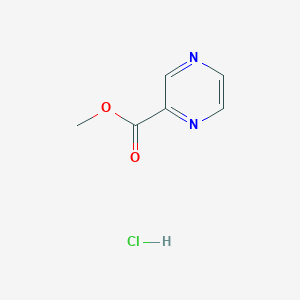

Methyl pyrazine-2-carboxylate hydrochloride

Description

Methyl pyrazine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. Methyl pyrazine-2-carboxylate hydrochloride is known for its applications in organic synthesis and medicinal chemistry.

Propriétés

IUPAC Name |

methyl pyrazine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-10-6(9)5-4-7-2-3-8-5;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXQANSERIRRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization and Oxidation of Precursors

Industrial-scale synthesis often begins with pyruvic aldehyde and o-phenylenediamine, which undergo cyclization catalyzed by sodium pyrosulfite at 30–90°C to form 3-methylpyrazine. This intermediate is subsequently oxidized using potassium permanganate under controlled conditions (60–105°C, 1–4 hours) to yield 5-methylpyrazine-2,3-dicarboxylic acid potassium salt. Acidification with sulfuric acid at 80–115°C induces decarboxylation, producing 5-methylpyrazine-2-carboxylic acid.

Key Reaction Parameters for Cyclization-Oxidation Pathway

| Step | Temperature Range | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| Cyclization | 30–90°C | Sodium pyrosulfite | 85–92 |

| Oxidation | 60–105°C | KMnO₄ | 78–88 |

| Acidification | 80–115°C | H₂SO₄ | 90–95 |

Esterification via Fischer Reaction

The carboxylic acid intermediate is esterified using methanol under acidic conditions. Fischer esterification employs excess methanol and concentrated sulfuric acid as a catalyst, refluxing at 65–80°C for 4–6 hours. This method achieves esterification yields of 80–90%, with the equilibrium driven by methanol excess and water removal. For methyl pyrazine-2-carboxylate, this step typically uses 5-methylpyrazine-2-carboxylic acid derived from the aforementioned oxidation pathway.

Hydrochloride Salt Formation

The ester is converted to its hydrochloride salt by treating the free base with gaseous HCl or concentrated hydrochloric acid in anhydrous conditions. This step is conducted at 0–5°C to prevent ester hydrolysis, with the product precipitated using diethyl ether or recrystallized from ethanol. The reaction’s success hinges on maintaining a non-aqueous environment to avoid competing hydrolysis reactions.

Industrial-Scale Process Optimization

Catalytic Efficiency in Cyclization

Sodium pyrosulfite (Na₂S₂O₅) is preferred over alternative catalysts due to its dual role in accelerating cyclization and minimizing side reactions. Patent data indicate that a 5–10% catalyst load relative to o-phenylenediamine optimizes reaction kinetics while reducing tar formation.

Oxidant Selection and Waste Management

Potassium permanganate’s stoichiometric use generates manganese dioxide (MnO₂) sludge, necessitating filtration and disposal protocols. Recent advances explore hydrogen peroxide (H₂O₂) as a greener alternative, though its lower oxidative power requires higher temperatures (90–110°C) and extended reaction times.

Solvent Recovery in Extraction

Butanone (methyl ethyl ketone) is employed for liquid-liquid extraction of the final product, achieving >99% purity after distillation. Closed-loop solvent recovery systems reduce waste and operational costs, with >95% butanone reclaimed for reuse.

Analytical Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with retention times calibrated against reference standards. Industrial batches routinely exceed 99.5% purity, meeting pharmacopeial guidelines for intermediates.

Applications in Pharmaceutical Synthesis

Methyl pyrazine-2-carboxylate hydrochloride serves as a precursor to hypoglycemic agents (e.g., glipizide) and lipid regulators (e.g., olbetam). Its trifluoromethylated derivative is integral to pyraziflumid, a succinate dehydrogenase inhibitor (SDHI) fungicide.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl pyrazine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.

Reduction: Reduction reactions can convert it to pyrazine-2-carboxaldehyde.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Pyrazine-2-carboxylic acid.

Reduction: Pyrazine-2-carboxaldehyde.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl pyrazine-2-carboxylate hydrochloride is characterized by its molecular formula and a molecular weight of approximately 138.12 g/mol. It features a pyrazine ring, which is integral to many biologically active compounds. Its melting point ranges from 59.5°C to 61.5°C, and it appears as a colorless liquid under standard conditions.

Scientific Research Applications

Methyl pyrazine-2-carboxylate hydrochloride has demonstrated a wide range of applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that methyl pyrazine-2-carboxylate hydrochloride exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, showcasing potential as an antitubercular agent .

- Anticancer Properties : The compound has been evaluated for its anticancer activities, with studies indicating that derivatives of pyrazine compounds can inhibit tumor growth in various cancer cell lines .

- Therapeutic Agent Development : Ongoing research aims to explore the compound's role as a precursor in synthesizing novel therapeutic agents targeting bacterial infections and metabolic disorders.

Biological Studies

- Mechanism of Action : The mechanism by which methyl pyrazine-2-carboxylate hydrochloride exerts its biological effects involves interaction with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors.

- In Silico Studies : Computational studies have been employed to predict the binding affinities of this compound with various biological targets, aiding in the rational design of new derivatives with enhanced efficacy .

Industrial Applications

- Chemical Synthesis : Methyl pyrazine-2-carboxylate hydrochloride serves as an intermediate in the synthesis of more complex organic compounds, making it valuable in the production of pharmaceuticals and agrochemicals .

- Flavoring Agents : Due to its unique flavor profile, this compound is also utilized in the food industry as a flavoring agent, contributing to various food products' sensory characteristics.

Case Studies

Mécanisme D'action

The mechanism of action of methyl pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the structure of the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl pyrazine-2-carboxylate: The non-hydrochloride form of the compound.

Pyrazine-2-carboxylic acid: The oxidized form of the compound.

Pyrazine-2-carboxaldehyde: The reduced form of the compound.

Uniqueness

Methyl pyrazine-2-carboxylate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications.

Activité Biologique

Methyl pyrazine-2-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

Methyl pyrazine-2-carboxylate hydrochloride is derived from the pyrazine family, characterized by a five-membered aromatic ring with nitrogen atoms. The synthesis often involves the esterification of 5-methylpyrazine-2-carboxylic acid, followed by conversion to its hydrochloride salt form. The reaction typically uses methanol and catalytic sulfuric acid, leading to the formation of methyl ester derivatives, which can be further modified to yield various functionalized compounds.

Antimicrobial Activity

Research indicates that methyl pyrazine-2-carboxylate and its derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized hydrazones derived from methyl pyrazine-2-carboxylic acid for their antibacterial and antifungal activities. The results demonstrated that while some compounds showed promising antibacterial effects, the overall antimicrobial activity was relatively modest compared to established standards like thiourea .

Table 1: Antimicrobial Activity of Methyl Pyrazine Derivatives

| Compound | Antibacterial Activity (%) | Antifungal Activity (%) |

|---|---|---|

| Hydrazone 1 | 45 | 30 |

| Hydrazone 2 | 70 | 25 |

| Hydrazone 3 | 50 | 40 |

Urease Inhibition

Methyl pyrazine derivatives have also been studied for their urease inhibition capabilities, which are crucial in treating conditions like kidney stones and certain infections. In one study, a specific hydrazone derivative exhibited an inhibition rate of 70.2% with an IC50 value of 232.6 µM, indicating moderate efficacy compared to a standard inhibitor .

Table 2: Urease Inhibition Results

| Compound | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Hydrazone 1 | 60 | 250 |

| Hydrazone 2 | 70.2 | 232.6 |

| Standard (Thiourea) | 96.9 | 21.8 |

Antioxidant Activity

The antioxidant potential of methyl pyrazine derivatives has also been evaluated. One hydrazone was identified as a potent antioxidant but at toxic concentrations (336.67 µM), highlighting the need for careful dosage when considering therapeutic applications .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of methyl pyrazine derivatives, emphasizing modifications that enhance biological activity. For instance, modifications at the C-4 position of the pyrazole ring have been shown to significantly affect both antimicrobial and anticancer activities .

In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 0.98 µM to over 1 µM depending on the specific compound tested .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.